molecular formula C19H13Cl2NO3 B246299 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester

3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester

Cat. No. B246299
M. Wt: 374.2 g/mol
InChI Key: ZPZIJTJNFYTCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester, also known as DMOF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOF is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester involves its inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This in turn can improve cognitive function and memory, and may also have neuroprotective effects. In addition, 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects:
3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been shown to have a number of biochemical and physiological effects, including its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells. In addition, 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one limitation of 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have important implications for the treatment of neurological disorders. In addition, further research is needed to fully understand the mechanisms by which 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester induces apoptosis in cancer cells, which could lead to the development of new cancer therapies. Finally, there is also potential for the development of new formulations of 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester that could improve its solubility and bioavailability, making it a more effective tool for scientific research.

Synthesis Methods

The synthesis of 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester involves the reaction of 3-methylbenzoic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting ester can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit acetylcholinesterase makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-Methylbenzoic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis (programmed cell death) in cancer cells.

properties

Molecular Formula

C19H13Cl2NO3

Molecular Weight

374.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C19H13Cl2NO3/c1-12-3-2-4-13(9-12)19(23)25-16-7-5-15(6-8-16)24-18-17(21)10-14(20)11-22-18/h2-11H,1H3

InChI Key

ZPZIJTJNFYTCKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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